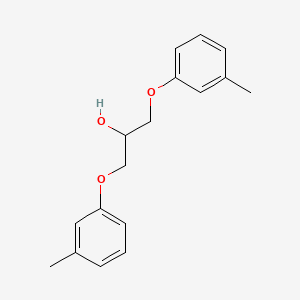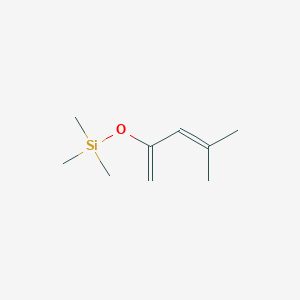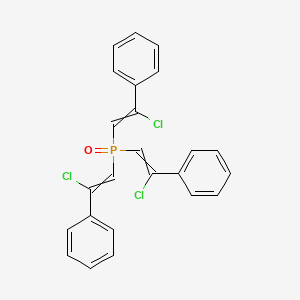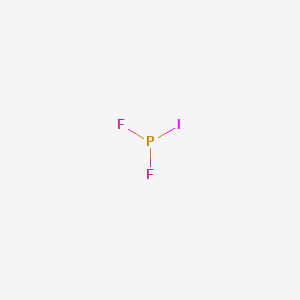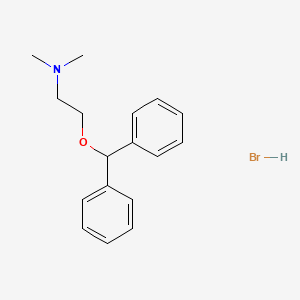
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide, also known as diphenhydramine hydrobromide, is a first-generation antihistamine primarily used to treat allergies. It is also used as a sedative, antiemetic, and to treat motion sickness. The compound is characterized by its ability to cross the blood-brain barrier, leading to its sedative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide typically involves the reaction of benzhydrol with N,N-dimethylethanolamine in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate benzhydryloxy compound, which is then reacted with N,N-dimethylethanolamine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide is widely used in scientific research due to its pharmacological properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the effects of antihistamines on cellular processes.
Medicine: In pharmacological studies to understand its mechanism of action and therapeutic effects.
Industry: In the formulation of pharmaceutical products and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by blocking histamine H1 receptors, preventing the action of histamine, a compound involved in allergic reactions. By crossing the blood-brain barrier, it also affects the central nervous system, leading to its sedative effects. The molecular targets include histamine receptors in various tissues, and the pathways involved are related to the inhibition of histamine-mediated responses.
Comparison with Similar Compounds
Similar Compounds
- 2-benzhydryloxy-N,N-dimethylethanamine hydrochloride
- 2-benzhydryloxy-N-ethylethanamine hydrochloride
- 2-bromo-N,N-dimethylethanamine hydrobromide
Uniqueness
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide is unique due to its strong sedative effects and ability to cross the blood-brain barrier, which is not as pronounced in some of its analogs. Its broad range of applications in treating allergies, motion sickness, and as a sedative makes it a versatile compound in both clinical and research settings.
Properties
CAS No. |
17626-27-6 |
|---|---|
Molecular Formula |
C17H22BrNO |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide |
InChI |
InChI=1S/C17H21NO.BrH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H |
InChI Key |
CVHGJMPROXWEME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



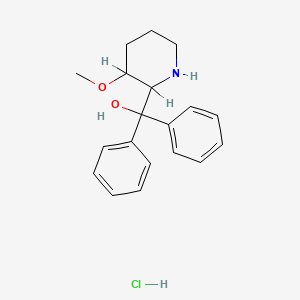
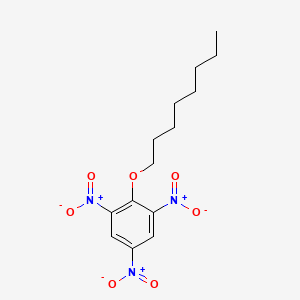
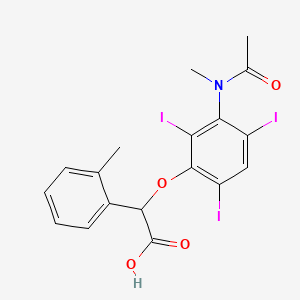
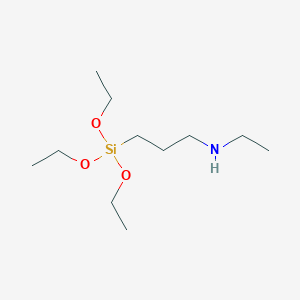
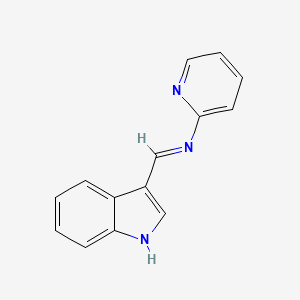
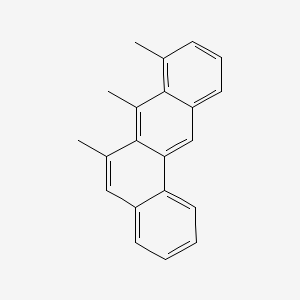

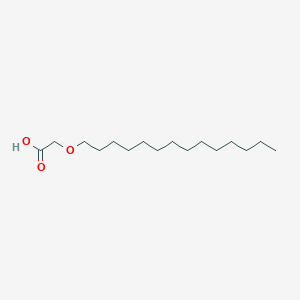
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
